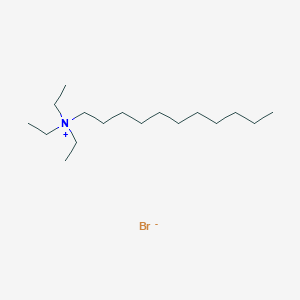
N,N,N-Triethylundecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylundecan-1-aminium bromide: is a quaternary ammonium compound with the molecular formula C17H38NBr. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its ability to lower surface tension, making it useful in formulations requiring emulsification, detergency, and antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method is the reaction of undecan-1-amine with triethylamine and bromoethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Triethylundecan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different alkylated derivatives, while oxidation can produce corresponding oxides or hydroxides.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N-Triethylundecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
Biology: In biological research, this compound is used as a surfactant in the preparation of cell membranes and liposomes. It helps in the solubilization of membrane proteins and the stabilization of lipid bilayers.
Medicine: The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is also explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethylundecan-1-aminium bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This action is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties, used in detergents and antiseptics.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound known for its use in hair conditioners and as an antiseptic.
Uniqueness: N,N,N-Triethylundecan-1-aminium bromide is unique due to its specific alkyl chain length and triethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong emulsification and antimicrobial activity.
Propiedades
Número CAS |
40879-55-8 |
|---|---|
Fórmula molecular |
C17H38BrN |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
triethyl(undecyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JRMCMUZLVWVRMX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


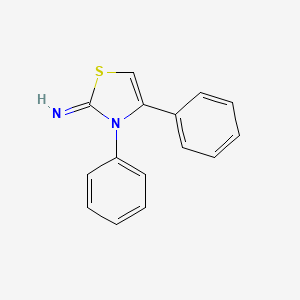
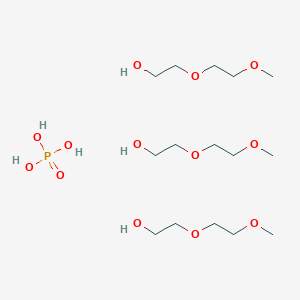
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
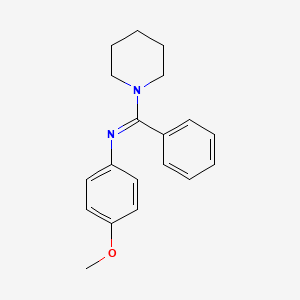
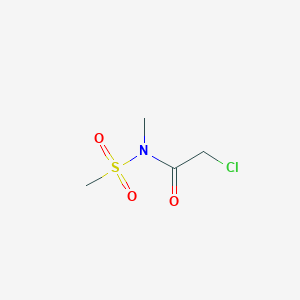
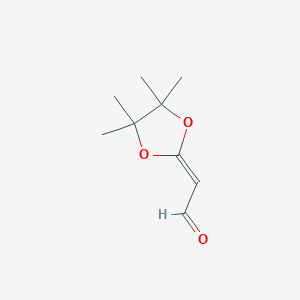
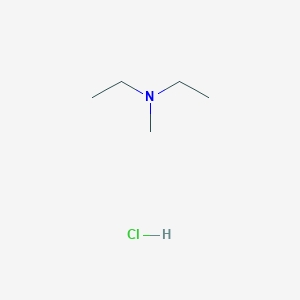

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
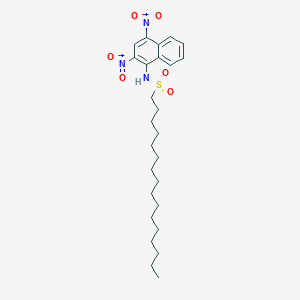
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)

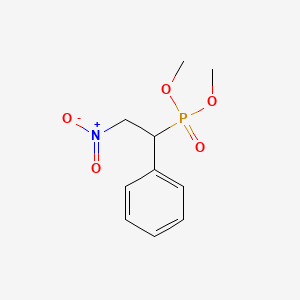
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
